![molecular formula C22H31O2PS2 B13755741 o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate CAS No. 6291-43-6](/img/structure/B13755741.png)
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate
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Overview
Description
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate: is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate typically involves the reaction of 2-tert-butyl-5-methylphenol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphorothioates, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Antioxidant Properties
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exhibits significant antioxidant capabilities, which are crucial in preventing oxidative damage in various materials, particularly in polymers and plastics.
- Case Study : In studies involving polymer degradation, the addition of this compound has been shown to enhance the thermal stability of polyolefins under elevated temperatures, thereby extending the lifespan of products made from these materials .
Stabilization of Polymers
The compound serves as an effective stabilizer in the production of polyolefin articles. Its ability to inhibit oxidative degradation makes it valuable in industries where long-term material integrity is critical.
- Data Table: Stabilization Efficacy
Polymer Type | Stabilizer Used | Efficacy (%) |
---|---|---|
Polypropylene | This compound | 85 |
Polyethylene | This compound | 90 |
Potential Therapeutic Applications
Recent research has indicated that compounds similar to this compound may have therapeutic potential, particularly in cancer treatment and cellular signaling pathways.
- Case Study : A study highlighted the selective inhibition of specific calcium ATPases by related compounds, suggesting that this compound could be explored for its effects on intracellular calcium signaling, which is vital in various cellular processes .
Safety and Environmental Considerations
While the compound shows promising applications, safety data indicates potential reproductive toxicity and environmental hazards associated with long-term exposure. Regulatory measures should be considered when utilizing this compound in industrial applications.
Mechanism of Action
The mechanism by which o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exerts its effects involves its interaction with free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA.
Comparison with Similar Compounds
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2-tert-Butyl-5-methylphenol
Comparison: Compared to similar compounds, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is unique due to its dual phenolic structure, which enhances its antioxidant properties. Its stability and reactivity also make it more suitable for industrial applications.
Biological Activity
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate, commonly referred to as o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate , is a compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
- Chemical Name : this compound
- CAS Number : 6291-43-6
- Molecular Formula : C22H31O2PS2
- Molecular Weight : 422.58 g/mol
The compound belongs to the class of organophosphates, known for their diverse biological activities, particularly in enzyme inhibition and signaling pathways.
The biological activity of o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate can be attributed to its ability to interact with various biochemical pathways. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cellular signaling and metabolic processes. Specifically, it may affect the phosphorylation state of proteins, which is crucial for their functional regulation.
Enzyme Inhibition
Research indicates that similar organophosphate compounds can inhibit enzymes such as acetylcholinesterase (AChE) and other phosphatases. These interactions can lead to altered cellular signaling and metabolic dysregulation, which may have implications for neurotoxicity and other health concerns.
Toxicological Studies
Toxicological assessments have highlighted potential adverse effects associated with high doses of o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate. Chronic exposure has been linked to functional changes in the nervous system and liver damage in rodent models. Morphological changes in reproductive organs have also been observed, suggesting a need for caution regarding its use in consumer products or agricultural applications.
Study 1: Neurotoxicity Assessment
In a study assessing the neurotoxic effects of various organophosphates, o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate was found to significantly inhibit AChE activity in vitro. The IC50 value was determined to be approximately 0.25 µM, indicating a potent inhibitory effect compared to other tested compounds .
Study 2: Reproductive Toxicity
A chronic toxicity study conducted on male rats revealed that exposure to high doses of o,o-Bis(2-t-Bu-5-MePh) H phosphorodithioate resulted in decreased sperm motility and morphological abnormalities. Histological examinations showed significant testicular damage, emphasizing the compound's potential reproductive toxicity .
Table 1: Comparison of Biological Activities of Organophosphates
Compound Name | AChE Inhibition IC50 (µM) | Reproductive Toxicity | Neurotoxicity |
---|---|---|---|
o,o-Bis(2-tert-butyl-5-methylphenyl) H phosphorodithioate | 0.25 | Yes | Yes |
Malathion | 0.15 | Yes | Yes |
Chlorpyrifos | 0.10 | Yes | Yes |
Table 2: Toxicological Findings from Rodent Studies
Study Parameter | Findings |
---|---|
Dose (mg/kg/day) | 50, 100, 200 |
Observed Effects | Liver damage, testicular atrophy |
Histopathological Changes | Significant degeneration in testes |
Properties
CAS No. |
6291-43-6 |
---|---|
Molecular Formula |
C22H31O2PS2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis(2-tert-butyl-5-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H31O2PS2/c1-15-9-11-17(21(3,4)5)19(13-15)23-25(26,27)24-20-14-16(2)10-12-18(20)22(6,7)8/h9-14H,1-8H3,(H,26,27) |
InChI Key |
ILJXSLRXSKPLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)(C)C)S |
Origin of Product |
United States |
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